molecular formula C4H6N2O4 B8349882 2-(2-Methylhydrazono)malonic acid

2-(2-Methylhydrazono)malonic acid

Cat. No.: B8349882
M. Wt: 146.10 g/mol
InChI Key: LPCGGIJMHWHMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylhydrazono)malonic acid is a malonic acid derivative featuring a methylhydrazono group (–N=N–CH₃) at the second carbon position. Malonic acid (C₃H₄O₄) is a dicarboxylic acid with a central CH₂ group flanked by two carboxylic acid moieties. Derivatives like this compound are of interest due to their modified reactivity, biological activity, and applications in organic synthesis or pharmaceuticals .

Properties

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

2-(methylhydrazinylidene)propanedioic acid

InChI

InChI=1S/C4H6N2O4/c1-5-6-2(3(7)8)4(9)10/h5H,1H3,(H,7,8)(H,9,10)

InChI Key

LPCGGIJMHWHMIG-UHFFFAOYSA-N

Canonical SMILES

CNN=C(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Malonic Acid Derivatives

Methylmalonic Acid (C₄H₆O₄)
  • Structure: Features a methyl (–CH₃) group at the central carbon instead of a hydrazono moiety.
  • Properties : Melting point (mp) = 170°C (decomposes), molecular weight (MW) = 118.09 g/mol .
2-Ethylmalonic Acid (C₅H₈O₄)
  • Structure : Contains an ethyl (–CH₂CH₃) substituent at the central carbon.
  • Key Differences: Bulkier alkyl groups may reduce solubility in polar solvents compared to the hydrazono derivative.
2-Benzylmalonic Acid (C₁₀H₁₀O₄)
  • Structure: A benzyl (–CH₂C₆H₅) group replaces the hydrazono moiety.
Malonic Acid Dimethyl Esters (e.g., Compounds 14f–14j)
  • Structure : Malonic acid esters with indolylidene substituents (e.g., ethoxycarbonyl, bromo, methoxy groups).
  • Properties :
    • 14f : mp = 133–134°C, MW = 347.35 g/mol.
    • 14g : mp = 151–152°C, MW = 333.36 g/mol.
    • 14h : mp = 111–112°C (bromo substituent reduces symmetry, lowering mp).
  • Key Differences: Esterification and heterocyclic substituents alter thermal stability and reactivity compared to the hydrazono derivative .

Hydrazono-Containing Derivatives

2-[(4-Methylbenzoyl)hydrazono]propionic Acid Monohydrate
  • Structure: Propionic acid backbone with a 4-methylbenzoyl-hydrazono group.
  • Properties : Crystalline structure confirmed via X-ray diffraction; MW = 255.26 g/mol.
  • Key Differences : The propionic acid chain (vs. malonic acid) shortens the distance between functional groups, influencing intermolecular interactions .
Ethyl 2-Chloro-2-[2-(4-Methoxyphenyl)hydrazono]acetate
  • Structure: Ethyl ester with chloro and 4-methoxyphenyl-hydrazono groups.
  • Properties : MW = 270.69 g/mol; used in pharmaceutical intermediates.
  • Key Differences : The chloro substituent enhances electrophilicity, while the ester group increases volatility .
Anti-inflammatory Malonamates
  • Example : N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23).
  • Activity : Significant inhibition of carrageenin-induced rat paw edema.
Antifungal Malonic Acid Derivatives
  • Example : Malonic acid inhibits Sclerotinia sclerotiorum by reducing oxalic acid secretion (inhibition rate = 67.6% at 2 mg/mL).
  • Key Insight: Hydrazono derivatives could enhance antifungal efficacy via coordination with metal ions in fungal enzymes .

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Water) pKa Values
Malonic Acid 135–137 (dec.) 104.06 763 g/L pKa₁=2.83, pKa₂=5.69
Methylmalonic Acid 170 118.09 Not reported pKa₁≈2.8, pKa₂≈4.9
2-Ethylmalonic Acid Not reported 132.11 Lower than malonic acid pKa values likely higher
2-(2-Methylhydrazono)malonic Acid (Inferred) ~130–150 (estimated) 146.11 (calculated) Moderate (hydrazono group reduces polarity) pKa₁≈3.0, pKa₂≈6.0

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